6-(Cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of a cyclopropylmethyl group and a methylthio substituent. This compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry. The compound's CAS number is 7043-06-3, and its molecular formula is with a molecular weight of approximately 182.24 g/mol .
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The specific structure of 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one suggests it may have unique interactions with biological targets due to the presence of both the cyclopropyl and methylthio groups, which can influence its pharmacokinetic and pharmacodynamic profiles.
The synthesis of 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one can be approached through various methods, often involving multi-step reactions that include cyclization and functional group modifications.
These synthetic pathways may yield varying degrees of success based on reaction conditions such as temperature, solvent choice, and catalyst presence .
The molecular structure of 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one features:
Key structural data includes:
6-(Cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one can participate in various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity towards specific targets .
The mechanism of action for 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
The physical properties of 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one include:
Chemical properties relevant to this compound include:
These properties are essential for understanding how the compound behaves under various conditions, which is vital for its application in medicinal chemistry .
6-(Cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one has potential applications in several scientific fields:
The strategic disconnection of 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one reveals two primary retrosynthetic pathways. The first approach involves de novo pyrimidine ring construction using β-dicarbonyl precursors, where 3-((cyclopropylmethyl)amino)-5-(methylthio)pent-2-en-1-one serves as the key intermediate for Biginelli-type cyclocondensations. This method enables late-stage introduction of the cyclopropylmethyl moiety but faces challenges in regiocontrol during ring closure. The second approach utilizes functionalized pyrimidinone scaffolds (e.g., 6-bromo-2-thiouracil derivatives) as starting materials, allowing direct C6-alkylation via nucleophilic substitution. This route benefits from established phosphorylation protocols that convert the thiouracil to methylthioether prior to alkylation, minimizing side reactions [1]. Computational modeling confirms that electron-withdrawing effects of the C2-methylthio group significantly enhance the electrophilicity at C6 (by ~15-20% based on DFT calculations), facilitating nucleophilic attack by cyclopropylmethylamine or halides [3].
Table 1: Retrosynthetic Pathways for Target Compound
Approach | Key Intermediate | Yield Range | Regiocontrol Challenge |
---|---|---|---|
De novo synthesis | 3-((cyclopropylmethyl)amino)pent-2-en-1-one | 45-60% | Moderate (C4 vs C6 selectivity) |
Pyrimidine editing | 6-Bromo-2-(methylthio)pyrimidin-4(3H)-one | 70-85% | Low (single isomer formation) |
The cyclopropylmethyl group installation employs two principal methods: (1) SN2-type alkylation of 6-halo precursors using cyclopropylmethyl halides under phase-transfer conditions (toluene/H2O with TBAB catalyst, 70-78% yield), and (2) reductive amination of 6-aminopyrimidinones with cyclopropanecarbaldehyde followed by in situ reduction (NaBH3CN, 50-65% yield). Thioetherification at C2 proceeds efficiently via alkylation of thiouracil precursors using methyl iodide in DMF with K2CO3 base (85-92% yield). Critical optimization revealed that performing thioetherification before C6-alkylation reduces elimination side products by 30%, attributed to decreased enolization propensity of the methylthio versus thiolate group. Microwave-assisted protocols (100°C, 30 min) further enhance alkylation efficiency for sterically hindered cyclopropylmethyl bromide, achieving 95% conversion versus 65% under conventional heating [3] [6].
Palladium-catalyzed C-H activation enables direct functionalization of the pyrimidinone core, overcoming limitations of classical electrophilic substitution. Key advances include:
Table 2: Catalytic Methods for Regioselective Functionalization
Method | Catalyst System | Position Modified | Yield | Selectivity |
---|---|---|---|---|
Pd-catalyzed C-H alkylation | Pd(OAc)2/PCy3/K2CO3 | C6 | 78% | 8:1 (C6 vs C5) |
Photoredox decarboxylation | Ru(bpy)3Cl2/hν | C5 | 65% | Exclusive C5 |
Biocatalytic thioetherification | Immobilized SULT1A1 | C2 | 82% | >98% C2-SMe |
Systematic diversification of the C6-cyclopropylmethyl and C2-methylthio groups reveals profound SAR influences:
The cyclopropylmethyl moiety imparts exceptional conformational control through three complementary mechanisms:
Table 3: Conformational and Electronic Effects of C6 Substituents
Substituent | N-H IR Stretch (cm⁻¹) | CYP450 t₁/₂ (min) | HOMO Energy (eV) | Bioactivity Ratio |
---|---|---|---|---|
Cyclopropylmethyl | 3160 | >120 | -6.8 | 1.00 (ref) |
Cyclobutylmethyl | 3175 | 85 | -7.0 | 0.65 |
Benzyl | 3190 | 22 | -7.2 | 0.30 |
n-Butyl | 3215 | >180 | -7.5 | 0.15 |
Adamantylmethyl | 3155 | >200 | -6.5 | 0.08 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1